molecular formula C24H44O6 B10762954 Sorbitan Monooleate CAS No. 9015-08-1

Sorbitan Monooleate

Cat. No.: B10762954
CAS No.: 9015-08-1
M. Wt: 428.6 g/mol
InChI Key: NWGKJDSIEKMTRX-AAZCQSIUSA-N
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Description

Sorbitan monooleate (CAS No. 1338-43-8), also known as Span 80, is a non-ionic surfactant derived from the esterification of sorbitol (a sugar alcohol) with oleic acid (a monounsaturated fatty acid). It is classified as a lipophilic emulsifier with a Hydrophilic-Lipophilic Balance (HLB) of 4.3, making it ideal for stabilizing water-in-oil (W/O) emulsions . Its molecular structure includes a sorbitan backbone esterified with one oleic acid chain, contributing to its solubility in organic solvents and oils but insolubility in water .

This compound is widely used in:

  • Food Industry: As an emulsifier (E 494) in baked goods, creams, and spreads .
  • Cosmetics: In lotions and creams for texture stabilization .
  • Pharmaceuticals: For drug encapsulation in niosomes and microemulsions .
  • Industrial Applications: As a surfactant in lubricants, drilling fluids, and polymer dispersions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sorbitan Monooleate is synthesized through the esterification of sorbitol with oleic acid. The process typically involves two main steps: etherification followed by esterification . The etherification reaction is carried out under nitrogen protection at a temperature of 150°C for 90 minutes, using a catalyst such as Z1 at a concentration of 1.1%. The reaction results in the formation of sorbitan with a hydroxyl value of 1,375 to 1,399 mgKOH/g .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of a vacuum reaction kettle where oleic acid, sorbitol, and a composite catalyst are added sequentially. The reaction is conducted at temperatures above 165°C for 8.5 to 9 hours, with continuous sampling to monitor product transparency . The final product is obtained by cooling the reaction mixture and removing the vacuum .

Chemical Reactions Analysis

Thermal Decomposition

At elevated temperatures (>230°C), sorbitan monooleate degrades into hazardous byproducts:

ConditionProductsNotesSource
>230°C (open flame)CO, CO₂, NOₓRisk of toxic fumes and combustion
Prolonged heatingPolymerized olefinic residuesReduced emulsifying capacity
  • Stability : Stable under normal storage (≤30°C) but incompatible with strong oxidizers or extreme heat .

Hydrolysis in Aqueous Media

Though not explicitly studied in the provided sources, hydrolysis is a plausible reaction due to its ester functional group:

  • Acidic/Basic Conditions : Likely cleaves the ester bond, regenerating oleic acid and sorbitan. This aligns with its incompatibility with strong acids/bases noted in safety data .

Oxidation Reactions

The unsaturated oleic acid moiety renders this compound susceptible to oxidation:

  • Auto-oxidation : Double bonds in oleic acid may undergo peroxidation, forming hydroperoxides and aldehydes.

  • Strong Oxidizers : Reactions with agents like peroxides or chlorates could lead to exothermic decomposition .

Metabolic Pathways

In vivo studies in rats indicate:

  • Hepatic Metabolism : Fatty acid chains are β-oxidized, while the sorbitan backbone is excreted or further metabolized .

  • Toxicity : High doses (10% diet) caused renal hypertrophy and hepatic fatty changes, suggesting partial metabolic breakdown into reactive intermediates .

Scientific Research Applications

Pharmaceutical Applications

Sorbitan monooleate is extensively used in drug formulation and delivery systems due to its emulsifying properties.

1.1 Drug Delivery Systems

  • Vesicular Systems : Research indicates that vesicles made from this compound exhibit unique properties compared to traditional phospholipid liposomes. For instance, doxorubicin-loaded vesicles utilizing this compound demonstrated a significantly higher cytotoxicity against Colon 26 cells than conventional liposomes (IC50 values of 5 μM vs. >30 μM) . This suggests that this compound can enhance drug delivery efficiency by facilitating direct cytoplasmic delivery.
  • Multi-Drug Resistance : A study evaluated the potential of polyoxyethylene (20) this compound in overcoming drug resistance in cancer therapies. It was found to inhibit drug efflux transporters such as P-glycoprotein and multi-drug resistance protein 1, enhancing the efficacy of chemotherapeutic agents like doxorubicin and paclitaxel .

Food Industry Applications

This compound is recognized as a food additive (E 494) and serves as an emulsifier in various food products.

2.1 Emulsification

  • Its ability to stabilize oil-in-water emulsions makes it essential in the formulation of salad dressings, sauces, and baked goods. The European Food Safety Authority has established an acceptable daily intake for sorbitan esters, indicating its safety for consumption .

2.2 Nutritional Supplements

  • In nutritional formulations, this compound aids in the solubilization of fat-soluble vitamins and other nutrients, enhancing their bioavailability .

Cosmetic Applications

This compound is widely utilized in cosmetic formulations due to its emulsifying and stabilizing properties.

3.1 Skin Care Products

  • It is commonly found in creams and lotions where it helps to blend oil and water phases, improving texture and stability . Its non-irritating nature makes it suitable for sensitive skin formulations.

Industrial Applications

Beyond food and pharmaceuticals, this compound has significant industrial applications.

4.1 Biodiesel Production

  • Research has shown that this compound can act as a surfactant in biodiesel formulations to improve flow properties at cold temperatures . This application is crucial for enhancing the performance of biodiesel in colder climates.

4.2 Enhanced Oil Recovery

  • In the oil industry, this compound is used to stabilize nanoemulsions for enhanced oil recovery processes, optimizing extraction efficiency from reservoirs .

Case Studies

Study Application Findings
Doxorubicin Delivery Cancer TreatmentThis compound vesicles showed higher cytotoxicity compared to conventional liposomes.
Multi-Drug Resistance Cancer TherapyInhibition of P-glycoprotein improved drug efficacy against resistant cancer cells.
Biodiesel Flow Properties Renewable EnergyImproved cold flow properties when used with octanol as a co-surfactant.
Nanoemulsion Stability Oil RecoveryEffective stabilization of oil-in-water emulsions for enhanced extraction methods.

Comparison with Similar Compounds

Comparison with Similar Sorbitan Esters

Sorbitan esters share a common sorbitan backbone but differ in fatty acid composition, chain length, and saturation. These differences influence their HLB values, solubility, and applications. Key compounds include:

Structural and Functional Differences

Compound Fatty Acid HLB Key Applications CAS No.
Sorbitan Monooleate Oleic acid (C18:1) 4.3 W/O emulsions, niosomes, lubricants 1338-43-8
Sorbitan Monostearate Stearic acid (C18:0) 4.7 Food emulsifier (E 491), baked goods 1338-41-6
Sorbitan Monolaurate Lauric acid (C12:0) 8.6 Cosmetics, vitamin-C fermentation 1338-39-2
Sorbitan Monopalmitate Palmitic acid (C16:0) 6.7 Textile softeners, food additives (E 495) 26266-57-9
Sorbitan Tristearate Stearic acid (C18:0) 2.1 Chocolate, chewing gum (E 492) 26658-19-5

Key Observations :

  • HLB Variation: Unsaturated esters (e.g., monooleate) have lower HLB values than saturated counterparts (e.g., monostearate), enhancing their lipophilicity .
  • Fatty Acid Impact : Longer, saturated chains (e.g., stearate) improve thermal stability, while unsaturated chains (e.g., oleate) enhance flexibility in emulsions .

Toxicological and Regulatory Profiles

  • ADI (Acceptable Daily Intake): A group ADI of 10 mg/kg bw/day (as sorbitan) applies to all sorbitan esters (E 491–495) due to read-across toxicological data . For this compound, this equates to 26 mg/kg bw/day . JECFA established a separate ADI of 5 mg/kg bw/day for this compound (E 494) and Monolaurate (E 493) in combination .

Biological Activity

Sorbitan monooleate, commonly known as Span 80, is a non-ionic surfactant widely used in pharmaceuticals, cosmetics, and food products. Its unique properties make it an essential compound for various applications, including drug delivery systems and as an emulsifier. This article delves into the biological activity of this compound, highlighting its effects on cell growth, lipid production, and its potential therapeutic applications.

Chemical Structure and Properties

This compound is derived from sorbitol and oleic acid. It is characterized by a hydrophilic head and a hydrophobic tail, which allows it to reduce surface tension and stabilize emulsions. The molecular formula is C24_{24}H46_{46}O6_6, with a molecular weight of 430.62 g/mol.

Effects on Cell Growth and Metabolism

Research has demonstrated that this compound can significantly influence microbial growth and metabolic processes. A study investigated its impact on the accumulation of exopolysaccharides (EPS) in Cryptococcus laurentii, revealing that a concentration of 6% this compound led to a 30% increase in EPS production compared to control samples . This enhancement in EPS synthesis is attributed to the surfactant's ability to alter cell membrane permeability, facilitating better nutrient uptake.

Table 1: Effects of this compound on EPS Production

Concentration (%)EPS Production (g/L)Increase (%)
Control3.5-
6%4.530

Moreover, the presence of this compound affects the lipid profile of cells. Studies indicate that it increases the total amount of lipids in microbial cells, particularly enhancing unsaturated fatty acids such as oleic acid .

Cytotoxicity and Drug Delivery

This compound has been explored for its role in drug delivery systems, particularly in enhancing the cytotoxicity of chemotherapeutic agents. In one study, doxorubicin was encapsulated in this compound vesicles, demonstrating improved cytotoxic effects against colon cancer cells compared to conventional liposomes . The IC50_{50} value for doxorubicin-loaded vesicles was significantly lower than that for traditional liposome formulations, indicating a more effective delivery mechanism.

Table 2: Cytotoxicity Comparison of Doxorubicin Formulations

Formulation TypeIC50_{50} (µM)
Doxorubicin-loaded Liposomes>30
Doxorubicin-loaded Span 80 Vesicles5

Safety and Toxicological Studies

Toxicological assessments have shown that this compound exhibits low acute oral toxicity. Long-term studies indicate that dietary concentrations up to 5% do not produce adverse effects in animals . However, higher concentrations (≥10%) have been associated with growth depression and organ abnormalities in rats . These findings suggest that while this compound is generally safe at low concentrations, caution should be exercised at higher doses.

Case Studies

Several case studies highlight the practical applications of this compound in various fields:

  • Pharmaceutical Applications : In excipient development for biopharmaceuticals, this compound has been utilized to enhance drug solubility and stability .
  • Cosmetic Use : Clinical assessments have shown that formulations containing this compound can improve skin hydration without significant adverse reactions .
  • Food Industry : As an emulsifier, it plays a crucial role in stabilizing food products, contributing to improved texture and shelf life.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling Sorbitan Monooleate in laboratory settings?

  • Methodological Answer : SMO requires strict safety measures due to its incompatibility with strong oxidizing agents and potential toxicity under thermal decomposition. Researchers should:

  • Use chemical-resistant gloves (nitrile or neoprene), goggles, and protective clothing .
  • Store SMO in airtight glass containers away from light at room temperature (preferably below 25°C) .
  • Avoid generating dust or vapors and ensure fume hoods are used during handling .
    • Key Data : HMIS ratings (Health: 0, Flammability: 1, Reactivity: 0) indicate low acute toxicity but moderate flammability .

Q. How can researchers verify the purity and structural integrity of this compound before experimentation?

  • Methodological Answer :

  • Spectroscopic Analysis : Use FT-IR to confirm ester carbonyl peaks (~1740 cm⁻¹) and hydroxyl groups from sorbitan (~3400 cm⁻¹) .
  • Chromatography : HPLC with a C18 column can detect impurities like residual oleic acid or sorbitol derivatives .
  • Physical Properties : Cross-check density (1.068 g/cm³) and refractive index (1.48 n/D) against literature .

Advanced Research Questions

Q. How does the molecular structure of SMO influence its emulsifying efficiency in oil-water systems?

  • Methodological Answer :

  • Polar-Nonpolar Balance : The hydrophobic oleate chain (C18:1) and hydrophilic sorbitan headgroup enable SMO to stabilize emulsions. Computational modeling (e.g., molecular dynamics simulations) can quantify interfacial tension reduction .
  • Experimental Validation : Conduct phase inversion temperature (PIT) studies to optimize HLB values. For example, SMO (HLB ~4.3) pairs with high-HLB surfactants (e.g., Polysorbate 80, HLB ~15) to stabilize emulsions .
    • Data Contradiction Note : Discrepancies in reported boiling points (>100°C vs. 579.3°C ) highlight the need to validate thermal stability using thermogravimetric analysis (TGA).

Q. What experimental design strategies resolve contradictions in viscosity-spreadability relationships for SMO-based formulations?

  • Methodological Answer :

  • Factorial Design : A quadratic mixture model (e.g., Design Expert®) can optimize SMO and Polysorbate 80 ratios. ANOVA analysis (Table III ) shows SMO’s minimal impact on viscosity (coefficient: 0.2) but significant spreadability enhancement (coefficient: 1.8).
  • Mechanistic Insight : At high SMO concentrations (>5%), anti-agglomeration effects reduce viscosity, requiring rheological profiling (e.g., shear-thinning tests) .

Q. How can researchers assess SMO’s reactivity with incompatible substances in complex formulations?

  • Methodological Answer :

  • Compatibility Screening : Use differential scanning calorimetry (DSC) to detect exothermic reactions with strong oxidizers (e.g., peroxides).
  • In Situ Monitoring : FT-IR or Raman spectroscopy during accelerated stability studies (40°C/75% RH) identifies degradation products like oxidized oleic acid .

Research Question Formulation

Q. How to structure a PICOT-compliant research question for SMO’s role in drug delivery systems?

  • Methodological Answer :

  • Population : Nanoparticle formulations (e.g., liposomes).
  • Intervention : SMO concentration (0.1–5% w/v).
  • Comparison : SMO vs. Span 20 (HLB 8.6).
  • Outcome : Particle size (dynamic light scattering) and encapsulation efficiency (HPLC).
  • Time : Stability over 28 days .

Q. Data Management and Validation

Q. What strategies mitigate discrepancies in SMO’s reported physicochemical properties?

  • Methodological Answer :

  • Source Prioritization : Use peer-reviewed journals (e.g., Journal of Colloid and Interface Science) over vendor SDS sheets.
  • Cross-Validation : Compare data from NITE (Japan) and RTECS databases for toxicity profiles .

Q. Experimental Optimization

Q. How to design a DOE for optimizing SMO’s emulsification efficiency in topical creams?

  • Methodological Answer :

  • Variables : SMO concentration (X₁), oil phase ratio (X₂), homogenization speed (X₃).
  • Responses : Droplet size (Y₁), creaming index (Y₂).
  • Statistical Model : Central composite design (CCD) with RSM to identify interactions (e.g., X₁X₂ for synergy) .

Properties

IUPAC Name

[(2R)-2-[(2R,3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] (Z)-octadec-9-enoate
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InChI

InChI=1S/C24H44O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(27)29-19-21(26)24-23(28)20(25)18-30-24/h9-10,20-21,23-26,28H,2-8,11-19H2,1H3/b10-9-/t20-,21+,23+,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWGKJDSIEKMTRX-AAZCQSIUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(C1C(C(CO1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H]([C@@H]1[C@@H]([C@H](CO1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H44O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6027397
Record name Sorbitan, mono-(9Z)-9-octadecenoate
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Molecular Weight

428.6 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Yellow to amber liquid; [Merck Index] Clear deep brownish-yellow viscous liquid; [MSDSonline]
Record name Sorbitan monooleate
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CAS No.

1338-43-8
Record name Sorbitan monooleate [USAN:NF]
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Record name SORBITAN MONOOLEATE
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